b-Amino-1-naphthalenepropanol
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Overview
Description
b-Amino-1-naphthalenepropanol: is an organic compound with the chemical formula C13H15NO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains an amino group and a hydroxyl group attached to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination of Epoxides: One common method for synthesizing b-Amino-1-naphthalenepropanol involves the ring-opening of epoxides with amines.
Reductive Amination: Another method involves the reductive amination of β-hydroxy-ketones using titanium isopropoxide (Ti(iOPr)4) as a coordinating agent and polymethylhydrosiloxane (PMHS) as the reducing agent.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the desired scale and specific application requirements.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: b-Amino-1-naphthalenepropanol can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Formation of naphthaldehydes or naphthones.
Reduction: Formation of various reduced alcohols or amines.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: b-Amino-1-naphthalenepropanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Studies: The compound is used in studies related to enzyme interactions and metabolic pathways involving naphthalene derivatives.
Medicine:
Industry:
Mechanism of Action
The mechanism of action of b-Amino-1-naphthalenepropanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups in the compound allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Naphthylamine: Similar in structure but lacks the hydroxyl group.
2-Naphthol: Contains a hydroxyl group but lacks the amino group.
Naphthalene-1,2-diol: Contains two hydroxyl groups but no amino group.
Uniqueness: b-Amino-1-naphthalenepropanol is unique due to the presence of both an amino and a hydroxyl group on the naphthalene ring, which allows for a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
2-amino-3-naphthalen-1-ylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c14-12(9-15)8-11-6-3-5-10-4-1-2-7-13(10)11/h1-7,12,15H,8-9,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXYAALIVGXTGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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